molecular formula C11H14O4 B3415451 Sinapyl alcohol CAS No. 20675-96-1

Sinapyl alcohol

Cat. No. B3415451
CAS RN: 20675-96-1
M. Wt: 210.23 g/mol
InChI Key: LZFOPEXOUVTGJS-ONEGZZNKSA-N
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Description

Sinapyl alcohol is an organic compound that is structurally related to cinnamic acid . It is biosynthesized via the phenylpropanoid biochemical pathway, with its immediate precursor being sinapaldehyde . This phytochemical is one of the monolignols, which are precursors to lignin or lignans . It is also a biosynthetic precursor to various stilbenoids and coumarins .


Synthesis Analysis

Sinapyl alcohol is biosynthesized via the phenylpropanoid biochemical pathway . Its immediate precursor is sinapaldehyde . A chemically-modified sinapyl alcohol can intercept the lignification pathway and is incorporated in place of natural sinapyl alcohol into lignin in vivo .


Molecular Structure Analysis

The molecular formula of Sinapyl alcohol is C11H14O4 . The IUPAC name is 4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol . The molecular weight is 210.226 .


Chemical Reactions Analysis

Sinapyl alcohol participates in the initial stages of lignin biosynthesis . Coupling reactions of sinapyl alcohol and sinapyl p-hydroxybenzoate have been reported .


Physical And Chemical Properties Analysis

Sinapyl alcohol is a colourless solid . It has a melting point of 61 to 65 °C (142 to 149 °F; 334 to 338 K) .

Scientific Research Applications

Role in Lignin Synthesis and Plant Metabolism

Sinapyl alcohol plays a crucial role in plant biology, particularly in lignin synthesis. It serves as a building block for lignin, a complex polymer essential for plant structure and defense. Lim et al. (2001) identified genes encoding enzymes that glucosylate sinapic acid and sinapyl alcohol, which are key intermediates in the biosynthesis of lignins in Arabidopsis (Eng-Kiat Lim et al., 2001). Wagner et al. (2015) demonstrated that metabolic engineering could enable pine trees to synthesize sinapyl alcohol, potentially improving the processing of conifer-derived biomass (A. Wagner et al., 2015).

Synthesis and Preparation

Kim and Ralph (1996) simplified the preparation of sinapyl alcohol from commercially available sinapaldehyde, making it more accessible for research purposes (H. Kim & J. Ralph, 1996). Lu and Ralph (1998) further improved the synthesis process by producing (E)-isomers of sinapyl alcohol in high yields (F. Lu & J. Ralph, 1998).

Medical and Biological Applications

Sinapyl alcohol and its derivatives have shown potential in medical applications. Choi et al. (2004) found that sinapyl alcohol exhibited significant anti-inflammatory and antinociceptive effects (Jong-Won Choi et al., 2004). Zou et al. (2006) designed and synthesized sinapyl alcohol derivatives, identifying several with notable cytotoxic activities against human tumor cell lines (H. Zou et al., 2006).

Phytochemical Investigations

Research on sinapyl alcohol extends to the discovery of new compounds in various plants. Gao and Jia (2000) isolated new sinapyl alcohol derivatives from Ligularia duciformis, a weed used in traditional medicine (K. Gao & Z. Jia, 2000). Tian et al. (2013) identified sinapyl alcohol derivatives from Dichrocephala benthamii, which showed moderate cytotoxicity against cancer cells (Xinhui Tian et al., 2013).

Safety And Hazards

Sinapyl alcohol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken to avoid inhalation, ingestion or contact with skin .

Future Directions

Sinapyl alcohol is a primary lignin monomer and has been evaluated for anti-inflammatory and antinociceptive activities . It participates in the initial stages in the biosynthesis of lignin . Future investigations could focus on the valorization of lignin, a major component of lignocellulosic biomass, and the development of more efficient and greener degradation processes .

properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOPEXOUVTGJS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314695
Record name trans-Sinapyl alcohol
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sinapyl alcohol

CAS RN

20675-96-1, 537-33-7
Record name trans-Sinapyl alcohol
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Record name Sinapic alcohol
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Record name trans-Sinapyl alcohol
Source EPA DSSTox
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Record name 4-Hydroxy-3,5-dimethoxycinnamyl alcohol
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Record name SINAPYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 65 °C
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
W Aoyama, S Sasaki, S Matsumura, T Mitsunaga… - Journal of Wood …, 2002 - Springer
… CWPO-C polymerized oligomeric sinapyl alcohol (S-oligo) … coniferyl alcohol, produced sinapyl alcohol dimers, rather than … C is an isoenzyme specific to sinapyl alcohol that polymerizes …
Number of citations: 60 link.springer.com
CP Rodrigo, WH James III, TS Zwier - Journal of the American …, 2011 - ACS Publications
Single-conformation spectroscopy of the three lignin monomers (hereafter “monolignols”) p-coumaryl alcohol (pCoumA), coniferyl alcohol (ConA), and sinapyl alcohol (SinA) has been …
Number of citations: 39 pubs.acs.org
HB Zou, SY Dong, CX Zhou, LH Hu, YH Wu… - Bioorganic & medicinal …, 2006 - Elsevier
… Five series totalling 51 of sinapyl alcohol derivatives were designed and synthesized. Their … Certain sinapyl alcohol derivatives showed significant cytotoxic activities. Compound 14d …
Number of citations: 31 www.sciencedirect.com
U Takahama, T Oniki, H Shimokawa - Plant and cell physiology, 1996 - academic.oup.com
… This report deals with possible mechanisms for the oxidation of sinapyl alcohol to lignin in … tabacum, sinapyl alcohol can be directly oxidized by apoplastic peroxidases. By contrast, in …
Number of citations: 85 academic.oup.com
A Yamaguchi, T Kishimoto, D Urabe - Journal of Agricultural and …, 2023 - ACS Publications
Elucidating the detailed structure and formation mechanism of lignin, especially understudied syringyl (S) lignin, advances our knowledge of lignocellulosic biomass. To examine the …
Number of citations: 3 pubs.acs.org
L Li, XF Cheng, J Leshkevich, T Umezawa… - The Plant …, 2001 - academic.oup.com
… Here, we report the isolation of a novel aspen gene (PtSAD) encoding sinapyl alcohol dehydrogenase (SAD), which is phylogenetically distinct from aspen CAD (PtCAD). Liquid …
Number of citations: 329 academic.oup.com
Y Zhao, X Hao, W Lu, J Cai, H Yu… - Journal of natural …, 2002 - ACS Publications
… sinapyl alcohol analogues named nelumols B−E (1−4) and three known sinapyl alcohol … Total syntheses of cytotoxic geranyloxy sinapyl alcohol (6) and geranyloxy sinapyl aldehyde …
Number of citations: 31 pubs.acs.org
L Yang, M Lin, H Zhang, C Wang, L Shi, W Lan… - Industrial Crops and …, 2021 - Elsevier
… sinapyl alcohol, to form dimeric products. Here we investigated in detail the ferulate-sinapyl alcohol … In a biomimetic oxidative system, sinapyl alcohol (SA) reacted with ethyl ferulate (FA)…
Number of citations: 6 www.sciencedirect.com
F Lu, J Ralph, K Morreel, E Messens… - Organic & biomolecular …, 2004 - pubs.rsc.org
… We have provided preliminary evidence (to be more fully documented this year, Lu and Ralph unpublished) that the high level of 9-acetylation in kenaf lignins arises, at least in …
Number of citations: 102 pubs.rsc.org
K Gao, WS Wang, ZJ Jia - Phytochemistry, 1998 - Elsevier
… They were identified as fl-sitosterol, stigrnasterol, 4-O-geranyl-coniferyl alcohol (1) and 4-O-geranyl-sinapyl alcohol (6) [8], as well as six new coniferyl and sinapyl alcohol derivatives …
Number of citations: 30 www.sciencedirect.com

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